molecular formula C16H10N6OS2 B2415709 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide CAS No. 1226434-11-2

2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide

Cat. No. B2415709
CAS RN: 1226434-11-2
M. Wt: 366.42
InChI Key: VPQXETZZANUKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide, also known as PTT, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTT belongs to the thiazole family of compounds and has been shown to exhibit promising biological activity.

Scientific Research Applications

Structural and Molecular Characterization

  • The compound has been used in studying protonation sites, hydrogen bonding patterns, and crystal structures, providing insights into molecular conformations and intermolecular interactions (Böck et al., 2021).

Antimicrobial and Antitumor Studies

  • This chemical has been utilized in the synthesis of Zinc(II) complexes, which were then evaluated for their antimicrobial and antitumor activities. These studies are essential for developing new bioactive materials with potential pharmaceutical applications (Zou Xun-Zhong et al., 2020).

Synthesis and Biological Activity

  • The compound has been part of the synthesis of novel organic compounds, like N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which were then tested for antibacterial, antifungal, and anticancer activities (Senthilkumar et al., 2021).

Synthesis of Novel Heterocyclic Compounds

  • It has been incorporated into the synthesis of novel pyrazine-substituted heterocycles, aiding drug discovery programs and contributing to the development of new therapeutic agents (Howells et al., 2022).

Development of Novel Antituberculosis Agents

  • The compound's derivatives have been studied for their inhibitory activity against Mycobacterium tuberculosis, showcasing its potential in the design of new antituberculosis agents (Jeankumar et al., 2013).

Catalysis and Antiproliferative Studies

  • Copper(ii) complexes with derivatives of this compound have been synthesized and studied for their catalytic activity in oxidation reactions and antiproliferative properties against carcinoma cell lines (Choroba et al., 2019).

properties

IUPAC Name

2-pyrazin-2-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6OS2/c23-14(13-9-24-15(20-13)11-7-18-4-5-19-11)22-16-21-12(8-25-16)10-2-1-3-17-6-10/h1-9H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQXETZZANUKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.